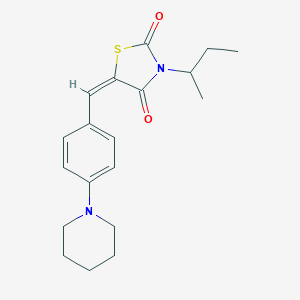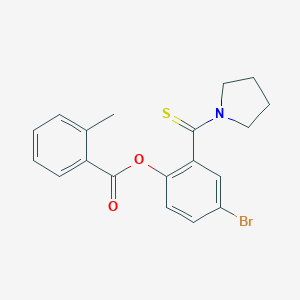![molecular formula C24H24BrNO2S B306330 1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine](/img/structure/B306330.png)
1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine is not fully understood. However, studies have suggested that this compound can inhibit the activity of certain enzymes, such as topoisomerase II and acetylcholinesterase, which are involved in the development of cancer and Alzheimer's disease, respectively. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis in cancer cells, inhibit the aggregation of amyloid beta protein, and protect dopaminergic neurons. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine in lab experiments is its potential pharmacological properties. This compound has been shown to have potential anticancer properties and neuroprotective effects, which make it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its complex synthesis method. The synthesis of this compound involves several steps, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on 1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine. One direction is to further investigate its potential use in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. Further research could focus on optimizing the synthesis method of this compound and testing its efficacy in animal models.
Another direction for future research is to investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can inhibit the aggregation of amyloid beta protein and protect dopaminergic neurons. Further research could focus on testing its efficacy in animal models and optimizing its pharmacokinetic properties.
In conclusion, 1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine is a promising compound that has potential pharmacological properties. Its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease makes it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine involves several steps. The first step involves the reaction of 4-bromo-2-methoxyaniline with 1-naphthol to form 4-bromo-2-methoxy-1-naphthol. The second step involves the reaction of 4-bromo-2-methoxy-1-naphthol with thionyl chloride to form 4-bromo-2-methoxy-1-naphthol thioacetate. The third step involves the reaction of 4-bromo-2-methoxy-1-naphthol thioacetate with piperidine to form 1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine.
Aplicaciones Científicas De Investigación
1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine has been studied for its potential pharmacological properties. It has been found to have potential anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can inhibit the aggregation of amyloid beta protein, which is a hallmark of Alzheimer's disease, and can also protect dopaminergic neurons, which are affected in Parkinson's disease.
Propiedades
Nombre del producto |
1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine |
|---|---|
Fórmula molecular |
C24H24BrNO2S |
Peso molecular |
470.4 g/mol |
Nombre IUPAC |
[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C24H24BrNO2S/c1-27-22-15-19(24(29)26-12-5-2-6-13-26)14-21(25)23(22)28-16-18-10-7-9-17-8-3-4-11-20(17)18/h3-4,7-11,14-15H,2,5-6,12-13,16H2,1H3 |
Clave InChI |
CRMGIMZKPRJPGH-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)C(=S)N2CCCCC2)Br)OCC3=CC=CC4=CC=CC=C43 |
SMILES canónico |
COC1=C(C(=CC(=C1)C(=S)N2CCCCC2)Br)OCC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(5-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B306247.png)
![ethyl 2-{(5E)-2,4-dioxo-5-[4-(pyrrolidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306248.png)
![ethyl 2-[(5E)-2,4-dioxo-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306249.png)
![methyl 4-(5-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoate](/img/structure/B306250.png)
![(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-3-(butan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B306251.png)
![(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B306256.png)
![(5Z)-3-benzyl-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306257.png)

![2-[(3-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B306260.png)
![(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306263.png)
![ethyl 2-(5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306264.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306265.png)
![2-Chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306268.png)
